molecular formula C21H17N B14388742 6-Phenyl-2-(3-phenylprop-2-EN-1-ylidene)hexa-3,5-dienenitrile CAS No. 89647-06-3

6-Phenyl-2-(3-phenylprop-2-EN-1-ylidene)hexa-3,5-dienenitrile

Cat. No.: B14388742
CAS No.: 89647-06-3
M. Wt: 283.4 g/mol
InChI Key: RNDOOZNSYZUPED-UHFFFAOYSA-N
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Description

6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile is an organic compound characterized by its complex structure, which includes phenyl groups and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile typically involves the reaction of cinnamaldehyde with thiosemicarbazide to form a substituted thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate under reflux conditions . The reaction conditions are crucial to ensure the correct formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile is unique due to its specific arrangement of phenyl groups and the presence of a nitrile functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

89647-06-3

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

2-cinnamylidene-6-phenylhexa-3,5-dienenitrile

InChI

InChI=1S/C21H17N/c22-18-21(17-9-16-20-12-5-2-6-13-20)15-8-7-14-19-10-3-1-4-11-19/h1-17H

InChI Key

RNDOOZNSYZUPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=CC=CC2=CC=CC=C2)C#N

Origin of Product

United States

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